KB02-Slf
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Overview
Description
Preparation Methods
KB02-SLF is synthesized through a series of chemical reactions that involve the coupling of a synthetic ligand for FKBP12 (SLF) with an electrophilic scout fragment . The synthetic route typically involves the following steps:
Formation of the SLF Ligand: The SLF ligand is synthesized through a series of reactions that introduce functional groups necessary for binding to FKBP12.
Coupling with Scout Fragment: The SLF ligand is then coupled with an electrophilic scout fragment that targets cysteine residues on proteins.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
KB02-SLF undergoes several types of chemical reactions, including:
Covalent Modification: This compound covalently modifies cysteine residues on target proteins, leading to their degradation.
Proteolysis: The compound facilitates the degradation of target proteins by directing them to the proteasome for degradation.
Substitution Reactions: The electrophilic nature of the scout fragment allows it to participate in substitution reactions with nucleophilic residues on proteins.
Common reagents and conditions used in these reactions include:
Electrophilic Scout Fragments: These fragments are designed to react with cysteine residues on target proteins.
Proteasome Inhibitors: These inhibitors are used to study the degradation pathway and confirm the involvement of the proteasome.
The major products formed from these reactions are the degraded protein fragments that result from the proteolysis process .
Scientific Research Applications
KB02-SLF has a wide range of scientific research applications, including:
Mechanism of Action
The compound binds to FKBP12 and directs it to the proteasome for degradation by covalently modifying DCAF16, an E3 ligase . This process involves the following steps:
Binding to FKBP12: The SLF ligand binds to FKBP12, forming a complex.
Covalent Modification of DCAF16: The electrophilic scout fragment covalently modifies DCAF16, an E3 ligase.
Proteasome-Mediated Degradation: The modified DCAF16 directs FKBP12 to the proteasome for degradation.
Comparison with Similar Compounds
KB02-SLF is unique in its ability to selectively degrade nuclear FKBP12 by covalently modifying DCAF16 . Similar compounds include:
KB03-SLF: Contains a chloroacetamide scout fragment.
KB05-SLF: Contains an acrylamide scout fragment.
ARV-771: Another PROTAC that targets different proteins for degradation.
These compounds share similar mechanisms of action but differ in their target proteins and the specific electrophilic fragments used .
Properties
IUPAC Name |
[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBKEQXKMMRPL-WVILEFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65ClN4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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